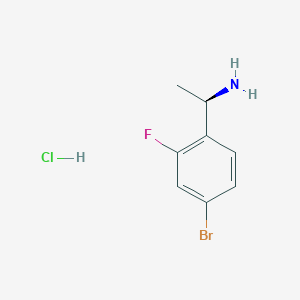

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-bromo-2-fluoroacetophenone.

Reduction: The ketone group of 4-bromo-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Major Products Formed

Substitution: Products include various substituted phenyl ethanamines.

Oxidation: Products include imines, nitriles, and other oxidized derivatives.

Reduction: Products include alkanes and alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in the development of new chemical entities .

Research indicates that this compound exhibits potential biological activity, particularly in modulating neurotransmitter systems. The halogen substituents may enhance binding affinity to specific receptors or enzymes, influencing pharmacological effects.

Potential Biological Targets:

- Neurotransmitter Receptors: Studies suggest interactions with serotonin and dopamine receptors, which could lead to therapeutic effects in treating neurological disorders.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, especially as a precursor in drug development. Its unique substitution pattern is thought to confer distinct pharmacological properties that could be beneficial in treating various diseases .

Case Studies

Case Study 1: Antitrypanosomal Activity

In a study focusing on the treatment of human African trypanosomiasis, derivatives of compounds similar to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine were evaluated for their efficacy against Trypanosoma brucei. The results demonstrated significant biological activity, leading to the identification of promising leads for drug development .

Case Study 2: Kinase Inhibition

Another study investigated the compound's role as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). The findings indicated that modifications of the compound could enhance its potency as a kinase inhibitor, suggesting potential applications in cancer therapy .

Wirkmechanismus

The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

- 1-(4-Bromo-2-fluorophenyl)ethanamine

- 4-Bromo-2-fluoroamphetamine

Uniqueness

®-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is unique due to its chiral nature and the specific positioning of the bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Biologische Aktivität

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrFN and a molecular weight of approximately 218.07 g/mol. The compound features a chiral center, which contributes to its biological activity through stereoselective interactions with biological targets.

The compound acts primarily as a ligand for various neurotransmitter receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity to these receptors, which may include serotonin and dopamine receptors. This modulation can lead to various physiological effects, making it a candidate for treating neurological disorders.

Neurotransmitter Interaction

Research indicates that this compound is investigated for its potential to interact with neurotransmitter systems. This interaction may influence mood regulation and cognitive functions, suggesting its utility in treating conditions such as depression or anxiety disorders.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies have shown that derivatives of phenylethylamines, including this compound, exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of this compound

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine on serotonin receptors, researchers found that the compound significantly increased serotonin levels in vitro. This effect was attributed to its high binding affinity for the receptor sites, suggesting potential applications in mood disorders .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The study employed various concentrations to determine the minimum inhibitory concentration (MIC), revealing promising results that warrant further exploration in clinical settings .

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHOOLJEWKAGY-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.